molecular formula C18H26FN3O2 B6015877 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone

1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone

Cat. No.: B6015877
M. Wt: 335.4 g/mol
InChI Key: ONLPXLDVRDDEFP-UHFFFAOYSA-N
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Description

1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone is a complex organic compound that features a piperazine and piperidine ring system, both of which are commonly found in pharmacologically active molecules. The presence of a fluorophenyl group adds to its potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine and piperidine rings, followed by the introduction of the fluorophenyl group. The final step often includes the attachment of the methoxyethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-24-14-18(23)22-8-4-5-15(13-22)20-9-11-21(12-10-20)17-7-3-2-6-16(17)19/h2-3,6-7,15H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLPXLDVRDDEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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